molecular formula C24H23N3O2S B11204425 3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11204425
M. Wt: 417.5 g/mol
InChI Key: NRAOOWKFHVBUPL-UHFFFAOYSA-N
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Description

3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a fused cycloheptathiophene ring system. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the thienopyridine core: This can be achieved by cyclization reactions involving thiophene derivatives and pyridine precursors.

    Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.

    Amination and benzylation: The amino group is introduced via nucleophilic substitution, followed by benzylation using benzyl halides.

    Formation of the carboxamide group: This is typically achieved through amidation reactions using appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides for benzylation, amines for amination reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted thienopyridine derivatives.

Scientific Research Applications

3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: Used as a probe to study various biological pathways and interactions.

    Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine derivatives: Compounds such as clopidogrel and prasugrel, which are used as antiplatelet agents.

    Furan-containing compounds: Compounds like furazolidone, which is an antimicrobial agent.

Uniqueness

3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is unique due to its fused cycloheptathiophene ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

6-amino-N-benzyl-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C24H23N3O2S/c25-21-20-19(18-12-7-13-29-18)16-10-5-2-6-11-17(16)27-24(20)30-22(21)23(28)26-14-15-8-3-1-4-9-15/h1,3-4,7-9,12-13H,2,5-6,10-11,14,25H2,(H,26,28)

InChI Key

NRAOOWKFHVBUPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)NCC5=CC=CC=C5)N

Origin of Product

United States

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